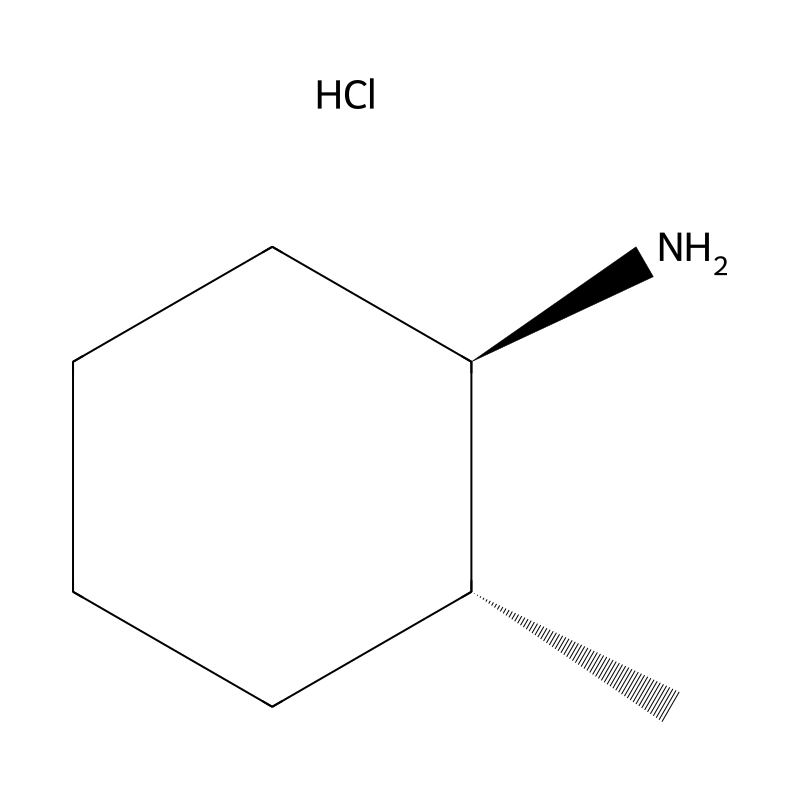

trans-2-Methyl-cyclohexylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Trans-2-Methyl-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of approximately 149.66 g/mol. It appears as a white to off-white crystalline powder and is known for its distinct structural configuration, which includes a cyclohexane ring with a methyl group and an amine functional group in a trans arrangement. This unique stereochemistry contributes to its specific chemical properties and biological activities .

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.

- Reduction: It can undergo further reduction to yield more saturated amines, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The amine group can engage in nucleophilic substitution reactions, where it can be replaced by other functional groups, such as halides, through reagents like thionyl chloride or phosphorus tribromide .

Common Reagents and ConditionsReaction Type Common Reagents Oxidation Potassium permanganate, chromium trioxide Reduction Lithium aluminum hydride, sodium borohydride Substitution Thionyl chloride, phosphorus tribromide

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Thionyl chloride, phosphorus tribromide |

Trans-2-Methyl-cyclohexylamine hydrochloride exhibits notable biological activity, particularly in pharmacological research. Its amine functionality allows it to interact with various biological targets, including enzymes and receptors. This interaction can influence cellular signaling pathways and biochemical processes, making it a valuable compound for studying the effects of amine-containing substances on biological systems .

The synthesis of trans-2-Methyl-cyclohexylamine hydrochloride can be accomplished through several methods:

- Catalytic Hydrogenation: This method involves the hydrogenation of 2-methylcyclohexanone in the presence of a metal catalyst (such as palladium on carbon) under hydrogen gas pressure. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

- Reductive Amination: Another approach involves the reaction of 2-methylcyclohexanone with ammonia or an amine in the presence of reducing agents like sodium borohydride to yield trans-2-Methyl-cyclohexylamine, which is subsequently converted to its hydrochloride form .

Trans-2-Methyl-cyclohexylamine hydrochloride has several applications across various fields:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other conditions.

- Organic Synthesis: The compound is utilized as a building block for creating more complex organic molecules.

- Material Science: It may also play a role in the development of specialty chemicals and polymers .

Studies on trans-2-Methyl-cyclohexylamine hydrochloride have focused on its interactions with biological molecules. Its ability to form hydrogen bonds due to the presence of both amine and hydroxyl groups allows it to modulate the activity of enzymes and receptors effectively. This characteristic makes it a candidate for further research into drug design and development .

Trans-2-Methyl-cyclohexylamine hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclohexylamine | Simple amine derivative of cyclohexane | Lacks hydroxyl group; simpler structure |

| 2-Aminocyclohexanol | Contains both amine and hydroxyl groups but in different positions | Different stereochemistry affects reactivity |

| Cyclohexanol | Contains only hydroxyl group | No amine functionality; differing biological activity |

Trans-2-Methyl-cyclohexylamine hydrochloride is unique due to its specific trans configuration and the presence of both hydroxyl and amine groups, which contribute to its distinct chemical reactivity and biological properties compared to these similar compounds .